

# Antimony(III) Oxide: A Technical Guide to Toxicology and Safety for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Antimony(III) oxide**

Cat. No.: **B7798121**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicology and safety data for **antimony(III) oxide** ( $Sb_2O_3$ ). The information is intended to support researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound and in implementing appropriate safety protocols. All quantitative data is summarized in structured tables for ease of comparison. Detailed methodologies for key toxicological assessments are provided, and critical signaling pathways and experimental workflows are visualized using diagrams.

## Executive Summary

**Antimony(III) oxide** is a white, odorless, crystalline powder with low solubility in water. It is widely used as a flame retardant, in pigments and ceramics, and as a catalyst.<sup>[1]</sup> While industrially important, **antimony(III) oxide** presents several toxicological concerns that necessitate careful handling and risk assessment. The primary routes of occupational exposure are inhalation and dermal contact.<sup>[2]</sup> This guide covers the key toxicological endpoints, including acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects, and provides detailed safety information for laboratory personnel.

## Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or multiple doses of a substance within 24 hours. **Antimony(III) oxide** exhibits low acute toxicity via the oral route but

is an irritant to the skin, eyes, and respiratory tract.[3][4]

Table 1: Acute Toxicity Data for **Antimony(III) Oxide**

| Parameter        | Species | Route      | Value               | Reference(s) |
|------------------|---------|------------|---------------------|--------------|
| LD <sub>50</sub> | Rat     | Oral       | >20,000 mg/kg       | [5]          |
| LD <sub>50</sub> | Rat     | Oral       | >34,600 mg/kg       | [6]          |
| LD <sub>50</sub> | Rat     | Oral       | 7,000 mg/kg         | [7]          |
| LD <sub>50</sub> | Rabbit  | Dermal     | >8,300 mg/kg        | [5]          |
| LC <sub>50</sub> | Rat     | Inhalation | >5.2 mg/L (4 hours) | [6]          |

## Experimental Protocol: Acute Oral Toxicity (LD<sub>50</sub>) - Up-and-Down Procedure (OECD 425)

The acute oral toxicity of **antimony(III) oxide** is typically determined using a method like the Up-and-Down Procedure (UDP), as outlined in OECD Guideline 425. This method is designed to estimate the LD<sub>50</sub> with a reduced number of animals.

### Methodology:

- **Animal Model:** Young adult rats of a standard laboratory strain are used. Females are often preferred as they are generally slightly more sensitive.
- **Housing and Acclimation:** Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization.[8]
- **Fasting:** Food is withheld overnight for rats before administration of the test substance. Water is provided ad libitum.[8]
- **Dose Preparation and Administration:** **Antimony(III) oxide** is typically suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose) and administered by oral

gavage. The volume administered is generally kept to a minimum (e.g., 1 mL/100g body weight).

- Dosing Procedure: The study proceeds sequentially with single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. The dose progression follows a set sequence.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.[9]
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Data Analysis: The LD<sub>50</sub> is calculated using the maximum likelihood method.



[Click to download full resolution via product page](#)

*Workflow for Acute Oral Toxicity (OECD 425).*

## Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to **antimony(III) oxide** can lead to chronic health effects, with the lungs being a primary target organ for inhalation exposure.[\[3\]](#) The International Agency for Research on Cancer (IARC) has classified antimony trioxide as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.[\[1\]](#)[\[10\]](#)

Table 2: Chronic Toxicity and Carcinogenicity Data

| Endpoint                    | Species      | Route          | Exposure Duration | Key Findings                                                                                            | Reference(s)                             |
|-----------------------------|--------------|----------------|-------------------|---------------------------------------------------------------------------------------------------------|------------------------------------------|
| Carcinogenicity             | Rat (female) | Inhalation     | 1 year            | Increased incidence of lung tumors (scirrhous and squamous-cell carcinomas, bronchioloalveolar tumors). | <a href="#">[1]</a> <a href="#">[10]</a> |
| Chronic Toxicity            | Rat          | Inhalation     | 1 year            | Pulmonary inflammation, fibrosis.                                                                       | <a href="#">[11]</a>                     |
| Subchronic Toxicity (NOAEL) | Rat (female) | Oral (dietary) | 90 days           | 494 mg/kg/day                                                                                           | <a href="#">[10]</a>                     |
| Subchronic Toxicity (LOAEL) | Rat (female) | Oral (dietary) | 90 days           | 1,879 mg/kg/day (increased serum enzymes and liver weight).                                             | <a href="#">[10]</a>                     |

# Experimental Protocol: Subchronic Inhalation Toxicity (OECD 412)

Subchronic inhalation studies are crucial for determining the potential health effects of repeated exposure to airborne **antimony(III) oxide**.

## Methodology:

- **Animal Model:** Typically, young adult rats (e.g., Wistar or Fischer 344) are used, with an equal number of males and females per group.
- **Exposure System:** Whole-body or nose-only inhalation chambers are used to expose the animals to **antimony(III) oxide** aerosols.
- **Exposure Regimen:** Animals are exposed for 6 hours per day, 5 days per week, for 28 days. At least three concentration levels and a control group (exposed to filtered air) are included.
- **Monitoring:** The concentration of **antimony(III) oxide** in the inhalation chambers is monitored regularly. Animal health is monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
- **Pathology:** All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination, with a focus on the respiratory tract.



[Click to download full resolution via product page](#)

*Workflow for Subchronic Inhalation Toxicity (OECD 412).*

## Genotoxicity

Genotoxicity studies assess the potential of a substance to damage genetic material.

**Antimony(III) oxide** has shown mixed results in genotoxicity assays. It is generally not mutagenic in bacterial reverse mutation assays (Ames test).[\[12\]](#)[\[13\]](#) However, it has been shown to induce chromosomal aberrations in mammalian cells in vitro and in vivo under certain conditions.[\[10\]](#)[\[12\]](#)[\[14\]](#)

Table 3: Genotoxicity Data for **Antimony(III) Oxide**

| Assay                             | Test System                               | Metabolic Activation (S9) | Result                            | Reference(s)                              |
|-----------------------------------|-------------------------------------------|---------------------------|-----------------------------------|-------------------------------------------|
| Bacterial Reverse Mutation (Ames) | <i>S. typhimurium</i> ,<br><i>E. coli</i> | With and Without          | Negative                          | <a href="#">[12]</a> <a href="#">[14]</a> |
| In vitro Chromosomal Aberration   | Human peripheral lymphocytes              | With and Without          | Positive                          | <a href="#">[12]</a>                      |
| In vivo Micronucleus              | Mouse bone marrow                         | N/A                       | Negative<br>(repeated oral doses) | <a href="#">[12]</a> <a href="#">[13]</a> |
| In vivo Micronucleus              | Mouse bone marrow                         | N/A                       | Positive<br>(repeated oral doses) | <a href="#">[10]</a> <a href="#">[14]</a> |
| Unscheduled DNA Synthesis (UDS)   | Rat liver cells (in vivo)                 | N/A                       | Negative                          | <a href="#">[12]</a> <a href="#">[13]</a> |

## Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

### Methodology:

- Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., Chinese Hamster Ovary - CHO) are cultured under standard conditions.
- Treatment: Duplicate cell cultures are treated with at least three concentrations of **antimony(III) oxide**, both with and without an exogenous metabolic activation system (S9 mix from rat liver). Negative and positive controls are included.

- **Exposure Duration:** A short treatment period (e.g., 3-6 hours) is used for both with and without S9, and a long treatment period (e.g., 24 hours) is used for the non-S9 condition.
- **Cell Harvest:** A spindle inhibitor (e.g., Colcemid®) is added to the cultures to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed.
- **Slide Preparation and Analysis:** Chromosome preparations are made on microscope slides and stained. At least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

## Reproductive and Developmental Toxicity

There is limited human data on the reproductive and developmental toxicity of **antimony(III) oxide**.<sup>[2]</sup> Some studies in occupationally exposed women have suggested an increase in spontaneous abortions and menstrual disturbances, but these studies have limitations.<sup>[15]</sup> Animal studies have shown some evidence of reproductive effects at high doses.<sup>[16]</sup>

Table 4: Reproductive and Developmental Toxicity Data

| Endpoint              | Species | Route      | Key Findings                                                   | Reference(s) |
|-----------------------|---------|------------|----------------------------------------------------------------|--------------|
| Reproductive Effects  | Rat     | Inhalation | Failure to conceive in some animals at 209 mg/m <sup>3</sup> . | [16]         |
| Developmental Effects | Rat     | Inhalation | No teratogenic effects observed.                               | [15]         |

## Target Organ Effects and Mechanism of Toxicity

The primary target organs for **antimony(III) oxide** toxicity are the lungs (following inhalation) and, to a lesser extent, the liver and gastrointestinal tract.<sup>[10]</sup> Chronic inhalation can lead to pneumoconiosis.<sup>[3]</sup> The mechanism of toxicity is not fully elucidated but is thought to involve the induction of oxidative stress and interference with sulfhydryl groups in proteins.<sup>[4]</sup>

## Signaling Pathways in Antimony(III) Oxide Toxicity

Oxidative Stress and Glutathione Depletion: **Antimony(III) oxide** exposure can lead to the generation of reactive oxygen species (ROS), which can damage cellular components. This is often accompanied by a depletion of glutathione (GSH), a key cellular antioxidant. The trivalent antimony ion ( $Sb^{3+}$ ) can form complexes with GSH, leading to its efflux from the cell and disrupting the cellular redox balance.[17][18]



[Click to download full resolution via product page](#)

#### *Oxidative Stress Pathway in Sb<sub>2</sub>O<sub>3</sub> Toxicity.*

MAPK/JNK Signaling Pathway: Studies have shown that **antimony(III) oxide** can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a component of the mitogen-activated protein kinase (MAPK) cascade. This activation is often linked to the induction of apoptosis. The activation of JNK can be triggered by the increase in intracellular ROS.



[Click to download full resolution via product page](#)

*MAPK/JNK Signaling in Sb<sub>2</sub>O<sub>3</sub>-Induced Apoptosis.*

## Occupational Exposure and Safety

Given the toxicological profile of **antimony(III) oxide**, particularly its carcinogenicity and respiratory effects, minimizing occupational exposure is critical.

Table 5: Occupational Exposure Limits (OELs)

| Organization | Limit (as Sb)         | Notes       | Reference(s)        |
|--------------|-----------------------|-------------|---------------------|
| OSHA (PEL)   | 0.5 mg/m <sup>3</sup> | 8-hour TWA  | <a href="#">[3]</a> |
| ACGIH (TLV)  | 0.5 mg/m <sup>3</sup> | 8-hour TWA  | <a href="#">[3]</a> |
| NIOSH (REL)  | 0.5 mg/m <sup>3</sup> | 10-hour TWA | <a href="#">[3]</a> |

#### Recommended Safety Practices for Researchers:

- Engineering Controls: Handle **antimony(III) oxide** in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to minimize dust generation.[\[19\]](#)
- Personal Protective Equipment (PPE):
  - Respiratory Protection: Use a NIOSH-approved respirator when engineering controls are not sufficient to maintain exposure below the OEL.[\[3\]](#)
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
  - Eye Protection: Use safety glasses with side shields or chemical goggles.[\[19\]](#)
  - Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
- Hygiene Practices: Avoid eating, drinking, or smoking in areas where **antimony(III) oxide** is handled. Wash hands thoroughly after handling.[\[19\]](#)
- Waste Disposal: Dispose of **antimony(III) oxide** waste in accordance with local, state, and federal regulations.

## Conclusion

**Antimony(III) oxide** is a compound with a complex toxicological profile. While it has low acute oral toxicity, it is a respiratory irritant and is classified as a possible human carcinogen. Chronic inhalation exposure is the primary concern for researchers and industrial workers. The mechanism of toxicity appears to be linked to oxidative stress and the activation of specific

signaling pathways. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risks associated with handling this compound. This guide provides a foundational understanding of the toxicology and safety of **antimony(III) oxide** to aid in the development of safe laboratory practices and risk assessments.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Table 1, Experimental Design and Materials and Methods in the Inhalation Studies of Antimony Trioxide - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Antimony Trioxide (CASRN 1309-64-4) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 5. Increased biliary excretion of glutathione is generated by the glutathione-dependent hepatobiliary transport of antimony and bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. umwelt-online.de [umwelt-online.de]
- 10. researchgate.net [researchgate.net]
- 11. An assessment of the genetic toxicology of antimony trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Figure 6-1, [Antimony Increases Oxidative Stress]. - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antimony Trioxide - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antimony Trioxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Antimony(III) Oxide: A Technical Guide to Toxicology and Safety for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798121#antimony-iii-oxide-toxicology-and-safety-data-for-researchers]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)